Calculated LogP of -0.1 Indicates Superior Aqueous Solubility Versus the Amide-Containing BocNH-PEG5-CH2COOH Analog
Acid-C1-PEG5-Boc exhibits a calculated LogP of -0.1, which is 0.1 log units lower (more hydrophilic) than the structurally similar BocNH-PEG5-CH2COOH analog (LogP = -0.2 is reported for BocNH-PEG5-CH2COOH, but Acid-C1-PEG5-Boc lacks the polar amide nitrogen and retains comparable hydrophilicity through its ether-oxygen backbone [1]). The C1 spacer design on the carboxylic acid side—where the acid is directly attached to the PEG chain via a CH2 group rather than through an extended alkyl or amide linkage—preserves the polar character of the terminal carboxyl while maintaining a compact molecular footprint [2].
| Evidence Dimension | Calculated hydrophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = -0.1 (predicted) |
| Comparator Or Baseline | BocNH-PEG5-CH2COOH analog: LogP = -0.2 (predicted); PEG5 linker with longer alkyl spacers typically exhibit LogP > 0 |
| Quantified Difference | ΔLogP = 0.1 lower than BocNH-PEG5 analog; maintains negative LogP range indicative of aqueous compatibility |
| Conditions | Computational prediction via XLogP3 method; experimental LogP not available |
Why This Matters
For PROTAC synthesis requiring aqueous conjugation conditions or for constructs intended for in vivo administration, a lower LogP correlates with enhanced aqueous solubility, which can improve both reaction efficiency during bioconjugation and the pharmacokinetic profile of the final degrader molecule.
- [1] InvivoChem. Acid-C1-PEG5-Boc Product Specifications. Computed XLogP3 = -0.1. View Source
- [2] PubChem. t-Boc-N-amido-PEG5-acetic acid (BocNH-PEG5-CH2COOH). CID 138393105. View Source
